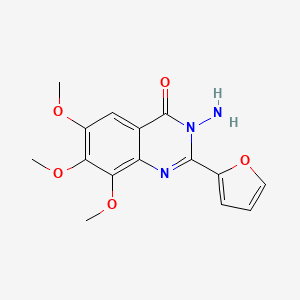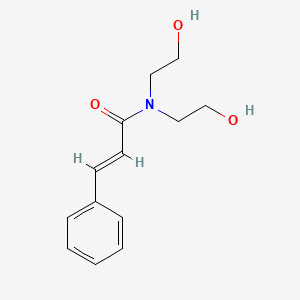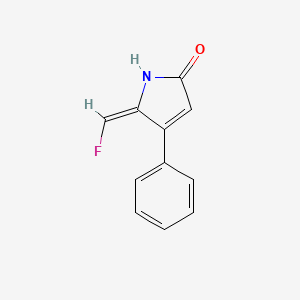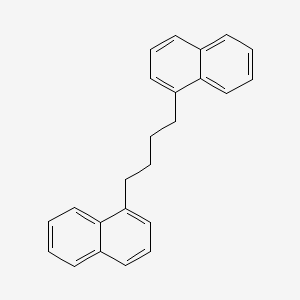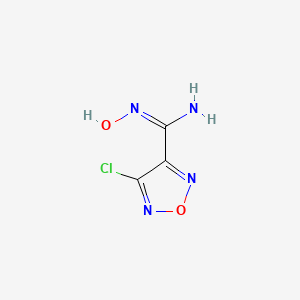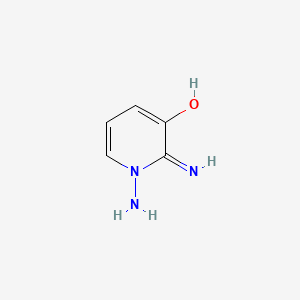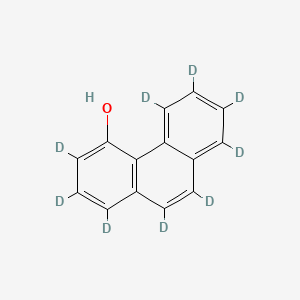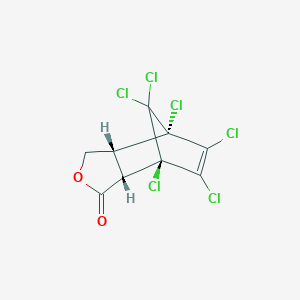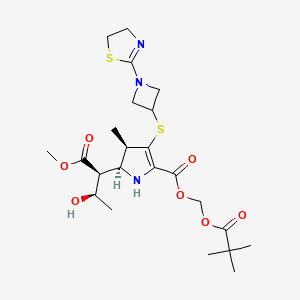
2-Picoline, 3-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-methylpyridine can be achieved through various methods. One common approach involves the alkylation of 2-methylpyridine with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of a butyl halide to form the desired product.
Industrial Production Methods
Industrial production of 3-butyl-2-methylpyridine may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney nickel to facilitate the reaction under controlled conditions .
化学反应分析
Types of Reactions
3-Butyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyridine ring, leading to the formation of substituted pyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridines with various functional groups
科学研究应用
3-Butyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
作用机制
The mechanism of action of 3-butyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a Lewis base, activating certain Lewis acidic parts of molecules and increasing their reactivity towards electrophiles. This activation can facilitate various chemical reactions, making the compound valuable in catalysis and organic synthesis .
相似化合物的比较
Similar Compounds
2-Methylpyridine: Lacks the butyl group, resulting in different chemical properties and reactivity.
3-Butylpyridine: Lacks the methyl group, leading to variations in its applications and interactions.
4-Methylpyridine: The methyl group is positioned differently, affecting its chemical behavior.
Uniqueness
3-Butyl-2-methylpyridine’s unique combination of butyl and methyl groups on the pyridine ring imparts distinct chemical properties, making it a versatile compound in various research and industrial applications .
属性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC 名称 |
3-butyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-4-6-10-7-5-8-11-9(10)2/h5,7-8H,3-4,6H2,1-2H3 |
InChI 键 |
IOJMHLWMBNKRRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


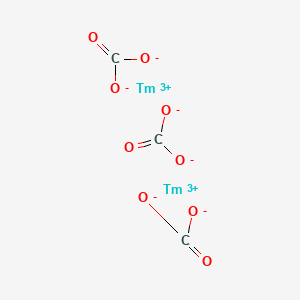
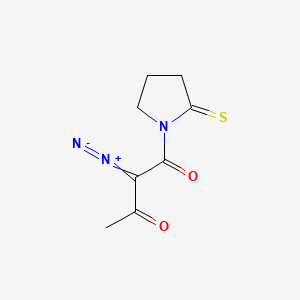
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
